molecular formula C11H17ClFNO B1446818 1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride CAS No. 1864056-31-4

1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride

Cat. No.: B1446818
CAS No.: 1864056-31-4
M. Wt: 233.71 g/mol
InChI Key: HOYOKSMRXDZNKD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of a fluorophenoxy group attached to a butan-2-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorophenol and 3-methylbutan-2-amine.

    Formation of 2-Fluorophenoxy Intermediate: 2-Fluorophenol is reacted with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.

    Amine Alkylation: The 2-fluorophenoxy intermediate is then reacted with 3-methylbutan-2-amine under suitable conditions to form the desired amine product.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of solvents that improve the solubility of reactants and products.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The amine group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)ethanamine hydrochloride
  • 3-(2-Fluorophenoxy)propan-1-amine hydrochloride
  • 4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Uniqueness

1-(2-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the butan-2-amine backbone. This structural variation can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds.

Properties

IUPAC Name

1-(2-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-8(2)10(13)7-14-11-6-4-3-5-9(11)12;/h3-6,8,10H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYOKSMRXDZNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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